(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes furan, oxazole, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxazole ring produces oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity may offer new avenues for the treatment of diseases, particularly those involving complex molecular pathways.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Indole derivatives: Compounds with similar biological activities and applications
Uniqueness
What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione apart is its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-pentoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H24N2O6/c1-3-4-5-12-30-17-10-8-16(9-11-17)21-20(22(27)18-7-6-13-31-18)23(28)24(29)26(21)19-14-15(2)32-25-19/h6-11,13-14,21,28H,3-5,12H2,1-2H3 |
InChI Key |
HZWVPTXFVYUZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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